Product packaging for Anthracene, 9-cyclohexyltetradecahydro-(Cat. No.:CAS No. 55255-70-4)

Anthracene, 9-cyclohexyltetradecahydro-

Cat. No.: B13943207
CAS No.: 55255-70-4
M. Wt: 274.5 g/mol
InChI Key: AEAADDYLRBDYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polycyclic Saturated Hydrocarbons

Polycyclic saturated hydrocarbons, also known as alicyclic compounds, are a class of organic molecules characterized by the presence of multiple fused ring structures composed entirely of carbon and hydrogen atoms, where all the carbon-carbon bonds are single bonds. These compounds are derived from their aromatic counterparts, polycyclic aromatic hydrocarbons (PAHs), through complete hydrogenation. Unlike the planar and rigid structures of PAHs, the saturated nature of these alicyclic systems imparts a three-dimensional geometry, leading to a diverse range of conformational possibilities.

The physical and chemical properties of polycyclic saturated hydrocarbons are largely dictated by their molecular weight, the number and arrangement of the fused rings, and their stereochemistry. Their applications are found in various fields, including as components of fuels and lubricants, and as building blocks in organic synthesis.

Contextualization of Anthracene (B1667546) Skeletal Modifications and Hydrogenation

Anthracene is a well-known polycyclic aromatic hydrocarbon consisting of three linearly fused benzene (B151609) rings. The modification of the anthracene skeleton, either through the addition of substituents or by altering the degree of saturation, gives rise to a vast array of derivatives with distinct properties. Hydrogenation of anthracene to its fully saturated counterpart, perhydroanthracene (also known as tetradecahydroanthracene), is a key transformation that converts the planar aromatic system into a flexible, three-dimensional alicyclic framework.

The addition of a cyclohexyl group at the 9-position of the perhydroanthracene skeleton, resulting in Anthracene, 9-cyclohexyltetradecahydro-, further modifies the steric and conformational properties of the parent molecule. This substitution introduces another layer of complexity to its stereochemical analysis and potential applications.

Significance of Stereochemistry in Alicyclic Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in understanding the behavior of alicyclic systems like perhydroanthracene and its derivatives. The fusion of multiple cyclohexane (B81311) rings in these molecules creates a number of stereocenters, leading to the possibility of numerous stereoisomers.

Historical Development of Perhydroanthracene Research

The study of perhydroanthracene and other saturated polycyclic hydrocarbons has a rich history intertwined with the development of conformational analysis. Early research in the 20th century focused on the synthesis and isolation of these compounds, often as byproducts of the hydrogenation of coal and petroleum. The pioneering work of chemists like Odd Hassel and Derek Barton in the mid-20th century on the conformational analysis of cyclohexane laid the theoretical groundwork for understanding the complex stereochemistry of fused ring systems.

Subsequent research has employed various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, and computational methods to elucidate the conformational preferences and dynamic behavior of perhydroanthracene isomers. While much of the foundational research has centered on the parent perhydroanthracene, these principles are directly applicable to understanding the behavior of substituted derivatives like Anthracene, 9-cyclohexyltetradecahydro-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B13943207 Anthracene, 9-cyclohexyltetradecahydro- CAS No. 55255-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55255-70-4

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

9-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene

InChI

InChI=1S/C20H34/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h15-20H,1-14H2

InChI Key

AEAADDYLRBDYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C3CCCCC3CC4C2CCCC4

Origin of Product

United States

Physicochemical Properties of Anthracene, 9 Cyclohexyltetradecahydro

The physicochemical properties of Anthracene (B1667546), 9-cyclohexyltetradecahydro- are influenced by its molecular structure, which combines the bulky perhydroanthracene core with a flexible cyclohexyl substituent. While extensive experimental data for this specific compound is not widely available in the public domain, some properties have been reported or can be estimated based on its chemical structure.

PropertyValueUnitSource
Molecular FormulaC20H34 chemeo.com
Molecular Weight274.48 g/mol chemeo.com
Boiling Point375.7 (estimated)°C at 760 mmHg
Density0.944 (estimated)g/cm³
Refractive Index1.5070 (estimated)
Enthalpy of Vaporization74.5kJ/mol at 434 K

Stereochemistry and Conformational Analysis

The stereochemistry of perhydroanthracene is complex due to the presence of four chiral centers at the ring fusion carbons. This gives rise to five possible diastereomers for the parent perhydroanthracene. The introduction of a cyclohexyl group at the 9-position of Anthracene (B1667546), 9-cyclohexyltetradecahydro- further increases the number of possible stereoisomers.

Synthesis and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental NMR data for Anthracene, 9-cyclohexyltetradecahydro- is not widely available in public databases, the expected spectral characteristics can be predicted based on its molecular structure. The molecule consists of a tetradecahydroanthracene (B239287) core, which is a fully saturated tricyclic system, and a cyclohexyl substituent at the 9-position. This complex, non-aromatic structure would give rise to a highly complex NMR spectrum with numerous overlapping signals, making one-dimensional NMR challenging for complete assignment without the aid of two-dimensional techniques.

The ¹H NMR spectrum of Anthracene, 9-cyclohexyltetradecahydro- is expected to be characterized by a series of multiplets in the upfield region, typical for protons attached to sp³-hybridized carbon atoms. Due to the high degree of saturation and the multiple stereocenters, the protons on the fused ring system and the cyclohexyl ring would be diastereotopic, leading to a large number of distinct signals.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Methine proton at C-9~1.5 - 2.0Multiplet
Methylene (B1212753) and methine protons of the tetradecahydroanthracene core~0.8 - 1.8Overlapping Multiplets
Methine and methylene protons of the cyclohexyl ring~1.0 - 1.9Overlapping Multiplets

Note: This table represents predicted values based on general chemical shift ranges for similar saturated cyclic systems. Actual experimental values may vary.

The ¹³C NMR spectrum would similarly display a number of signals in the aliphatic region (approximately 10-50 ppm). The exact number of signals would depend on the symmetry of the specific stereoisomer. Given the numerous chiral centers, a mixture of diastereomers would result in a very complex spectrum with more signals than the number of carbon atoms in one isomer.

Expected ¹³C NMR Data:

Carbon AtomsExpected Chemical Shift (ppm)
Methine carbon at C-9~40 - 50
Methine and methylene carbons of the tetradecahydroanthracene core~20 - 45
Methine and methylene carbons of the cyclohexyl ring~25 - 40

Note: This table represents predicted values. The lack of publicly available experimental data prevents the presentation of precise, verified chemical shifts.

To definitively assign the complex ¹H and ¹³C NMR spectra of Anthracene, 9-cyclohexyltetradecahydro-, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling networks within the molecule. This would be crucial for tracing the connectivity of protons within the cyclohexyl ring and throughout the fused tetradecahydroanthracene system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the assessment of its purity.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In the analysis of complex mixtures, such as essential oils, GC-MS has been used to identify the presence of Anthracene, 9-cyclohexyltetradecahydro-. One study identified it as a significant component (9.94%) in an essential oil, demonstrating the utility of GC-MS for its detection in complex matrices. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum serves as a molecular fingerprint. The fragmentation pattern of saturated hydrocarbons like this is often characterized by a series of losses of alkyl fragments.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of a molecule. For a compound with the molecular formula C₂₀H₃₄, the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (¹²C)2012.000000240.000000
Hydrogen (¹H)341.00782534.26605
Total 274.26605

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental formula C₂₀H₃₄, thus confirming the molecular identity of Anthracene, 9-cyclohexyltetradecahydro-.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for elucidating the molecular structure of a compound by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and structural features.

For Anthracene, 9-cyclohexyltetradecahydro-, an IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of both the saturated anthracene core and the cyclohexyl substituent. The absence of aromatic C-H and C=C stretching bands, which are prominent in unsaturated anthracene, would confirm the fully hydrogenated (tetradecahydro) nature of the anthracene moiety.

Despite a thorough search, no experimental IR spectra for Anthracene, 9-cyclohexyltetradecahydro- have been found in the scientific literature.

A hypothetical data table of expected IR absorption regions for this compound is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comments
C-H Stretch (Aliphatic)2850 - 3000From the tetradecahydroanthracene and cyclohexyl rings.
CH₂ Bending (Scissoring)~1450 - 1470Characteristic of the methylene groups in the saturated ring systems.
C-H Bending (Methyl/Methine)~1350 - 1450Bending vibrations of the C-H bonds on the cyclohexyl and anthracene rings.
C-C Stretch (Ring)800 - 1200Skeletal vibrations of the fused ring structure and the cyclohexyl ring.

This table is illustrative and based on general principles of IR spectroscopy for saturated cyclic hydrocarbons. Actual peak positions and intensities would require experimental measurement.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of a molecule.

A Raman spectrum of Anthracene, 9-cyclohexyltetradecahydro- would provide detailed information about the vibrations of its carbon-carbon bonds within the fused ring system and the cyclohexyl group. The spectrum would be dominated by signals corresponding to the saturated hydrocarbon framework.

No published Raman spectra for Anthracene, 9-cyclohexyltetradecahydro- could be located.

X-ray Diffraction Studies for Solid-State Structure

An X-ray diffraction study of Anthracene, 9-cyclohexyltetradecahydro- would reveal the exact stereochemistry of the fused rings, the conformation of the cyclohexyl substituent, and how the molecules pack together in the crystal lattice.

There are no available X-ray diffraction data or crystal structure reports for Anthracene, 9-cyclohexyltetradecahydro- in the scientific literature.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. Gas chromatography and high-performance liquid chromatography are two of the most powerful and widely used methods.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. A sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

Given its molecular weight and likely volatility, Anthracene, 9-cyclohexyltetradecahydro- should be amenable to analysis by GC. A typical GC analysis would involve a non-polar or semi-polar capillary column and temperature programming to ensure efficient elution. Detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for definitive identification.

Specific GC methods and retention data for Anthracene, 9-cyclohexyltetradecahydro- are not documented in the available literature.

A hypothetical table of GC conditions for the analysis of this compound is provided below.

ParameterHypothetical Value/Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium or Hydrogen
Inlet Temperature250 - 300 °C
Oven ProgramStart at 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 - 320 °C

This table represents typical starting conditions for a compound of this nature and would require optimization.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. It is suitable for a wide range of compounds, including those that are not volatile enough for GC. Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

For a non-polar compound like Anthracene, 9-cyclohexyltetradecahydro-, reversed-phase HPLC would be the method of choice. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in the saturated structure, detection by standard UV-Vis would be challenging. More universal detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) would likely be required.

No published HPLC methods for the analysis of Anthracene, 9-cyclohexyltetradecahydro- have been found.

Identification and Separation of Stereoisomers

The perhydroanthracene scaffold possesses four chiral centers, leading to a number of possible stereoisomers. willingdoncollege.ac.inpsgcas.ac.in The hydrogenation of anthracene can yield a mixture of these isomers, and their separation is crucial for the characterization and study of each distinct spatial arrangement. iaea.org The specific stereoisomers of Anthracene, 9-cyclohexyltetradecahydro- that are formed will depend on the stereochemistry of the starting perhydroanthracene and the conditions of the cyclohexyl group's introduction.

The separation of these stereoisomers can be a challenging task due to their similar physical properties. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed for the separation of complex hydrocarbon mixtures. rsc.orgmdpi.comumanitoba.ca In the case of perhydroanthracene isomers, gas chromatography has been shown to be an effective method for their separation, with the elution order being dependent on the isomer's boiling point and interaction with the stationary phase. mdpi.com The differing reactivity of the perhydroanthracene isomers in dehydrogenation reactions also suggests that separation could potentially be achieved through kinetic resolution. iaea.org

Table 1: Potential Stereoisomers of the Perhydroanthracene Scaffold

Stereoisomer Description Ring Fusion Stereochemistry Predicted Relative Stability
Isomer 1 trans-syn-trans Most Stable
Isomer 2 trans-anti-trans Intermediate
Isomer 3 cis-syn-cis Intermediate
Isomer 4 cis-anti-cis Less Stable

Note: The relative stabilities are based on the parent perhydroanthracene scaffold and may be altered by the presence of the 9-cyclohexyl substituent.

Conformational Preferences of the Perhydroanthracene Scaffold

The conformational analysis of the perhydroanthracene scaffold is complex, with the molecule being able to adopt various chair and boat conformations in its three fused cyclohexane (B81311) rings. uci.edu The relative stability of the different stereoisomers is largely determined by the steric strain arising from the ring fusions and 1,3-diaxial interactions. willingdoncollege.ac.inuci.edu The most stable isomer is generally the one that minimizes these unfavorable interactions. acs.org

Influence of the 9-Cyclohexyl Substituent on Molecular Conformation

The introduction of a bulky 9-cyclohexyl substituent is expected to have a profound impact on the conformational equilibrium of the perhydroanthracene scaffold. The cyclohexyl group will preferentially occupy a position that minimizes steric hindrance with the rest of the molecule. In a chair conformation of the central ring, the cyclohexyl group would ideally adopt an equatorial position to avoid unfavorable 1,3-diaxial interactions.

The presence of the 9-cyclohexyl group can also influence the conformational preferences of the fused rings. It may favor conformations that create more space around the substituent, potentially leading to a distortion of the ideal chair geometries of the cyclohexane rings. The rotational freedom of the bond connecting the cyclohexyl group to the perhydroanthracene core adds another layer of complexity to the conformational analysis.

Computational Approaches to a Conformational Landscape

Due to the complexity of the conformational space of Anthracene, 9-cyclohexyltetradecahydro-, computational methods are invaluable tools for exploring the potential energy surface and identifying stable conformers.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. datapdf.com MM simulations are particularly useful for exploring the vast conformational space of flexible molecules like Anthracene, 9-cyclohexyltetradecahydro-. By systematically rotating bonds and minimizing the energy at each step, it is possible to identify low-energy conformations.

Force fields used in molecular mechanics are parameterized to reproduce experimental data for a wide range of molecules. For hydrocarbons, well-established force fields can provide reliable predictions of conformational energies and geometries. datapdf.com These simulations can provide insights into the relative stabilities of different stereoisomers and the preferred orientation of the 9-cyclohexyl substituent.

Density Functional Theory (DFT) is a quantum mechanical method that can provide more accurate energies and electronic structures compared to molecular mechanics. nih.gov DFT calculations are often used to refine the geometries and relative energies of the low-energy conformers identified by molecular mechanics. nih.gov

By solving the Schrödinger equation for the molecule, DFT can provide a detailed picture of the electron distribution and how it influences the molecular geometry. nih.gov For Anthracene, 9-cyclohexyltetradecahydro-, DFT calculations can be used to accurately determine the energy differences between various conformations, providing a more reliable prediction of the conformational equilibrium. These calculations can also help in understanding the electronic effects of the cyclohexyl substituent on the perhydroanthracene scaffold.

Table 2: Computational Methods in Conformational Analysis

Computational Method Primary Application Key Advantages
Molecular Mechanics (MM) Exploration of conformational space, identification of low-energy conformers. Computationally efficient, suitable for large molecules.

Reactivity and Mechanistic Investigations

Reactions at the Saturated Core of Perhydroanthracene

The tetradecahydroanthracene (B239287) (perhydroanthracene) core is a fully saturated carbocyclic system. Perhydroanthracene can exist as five different diastereomers, and the specific stereochemistry of the ring junctions significantly influences its stability and reactivity. uci.edu Reactions involving this saturated core typically require significant energy input or the use of catalysts to proceed.

One of the primary reactions of the perhydroanthracene core is catalytic dehydrogenation to regenerate the aromatic anthracene (B1667546) structure. This process is of interest for chemical hydrogen storage applications. researchgate.net Studies on mixtures of perhydroanthracene isomers have shown that dehydrogenation can be achieved using catalysts such as platinum on carbon (Pt/C) or platinum on Sibunit at temperatures ranging from 260 to 360°C. researchgate.netiaea.org Research indicates that the different conformational isomers of perhydroanthracene exhibit varying reactivity during dehydrogenation. researchgate.netiaea.org

Under hydrocracking conditions, which involve bifunctional catalysts with both metal and acid sites, the perhydroanthracene skeleton can undergo isomerization. For instance, in processes involving the hydroconversion of related polycyclic naphthenes like perhydrophenanthrene, isomerization to perhydroanthracene is a key step. rsc.org The perhydroanthracene, once formed, can then undergo further reactions like ring opening and cracking. rsc.org

Reactivity of the Cyclohexyl Moiety

The reactivity of the cyclohexyl substituent is largely analogous to that of a simple cyclohexane (B81311) ring. Its conformation, whether axial or equatorial relative to the perhydroanthracene core, will dictate its steric environment and influence reaction rates at or adjacent to the substituent. Conformational analysis suggests that reactions are heavily influenced by the steric hindrance presented by axial versus equatorial groups. spcmc.ac.in

The dynamic interconversion of the cyclohexane ring between chair conformations can affect the orientation of its substituents, which in turn governs their accessibility for reaction. nih.gov For the 9-cyclohexylperhydroanthracene molecule, the cyclohexyl group is a bulky substituent. Its preferred conformation will be one that minimizes steric strain with the rest of the fused ring system. Reactions targeting the cyclohexyl moiety itself, such as functionalization or oxidation, would be subject to these steric constraints. The presence of the bulky perhydroanthracene core would likely direct reagents to the less hindered positions of the cyclohexyl ring.

Oxidative Stability and Reactions

Saturated hydrocarbons like 9-cyclohexylperhydroanthracene are generally stable towards oxidation under ambient conditions. Their lack of π-bonds and the strength of their C-C and C-H single bonds mean that aggressive reagents or conditions are required for oxidation to occur.

However, under specific catalytic conditions or at elevated temperatures, oxidation can be initiated. The reaction would likely proceed via a free-radical mechanism, involving the abstraction of a hydrogen atom to form a carbon-centered radical. The stability of the resulting radical would determine the preferred site of initial attack. Tertiary hydrogens, such as the one at the 9-position of the perhydroanthracene core (where the cyclohexyl group is attached), are typically more susceptible to abstraction than secondary or primary hydrogens.

Once formed, the peroxy radical can undergo further reactions, including intramolecular hydrogen abstraction (autoxidation) or reaction with other molecules. rsc.orgfz-juelich.de In the presence of oxygen, the carbon radical would readily form a peroxy radical, which could then lead to the formation of hydroperoxides, alcohols, ketones, and eventually C-C bond cleavage products. The presence of a peroxide group within a ring structure can significantly impact the reaction rate and pathway. rsc.org

Acid-Catalyzed and Base-Catalyzed Transformations

The perhydroanthracene framework is susceptible to rearrangement and cracking under acid catalysis, particularly at elevated temperatures. These transformations are central to petroleum refining processes like hydrocracking, which utilizes bifunctional catalysts containing strong acid sites (e.g., zeolites, amorphous silica-alumina) and a metal component (e.g., platinum). rsc.org

Studies on related polycyclic naphthenes show that the reaction pathway involves skeletal isomerization of the fused rings. For example, perhydrophenanthrene can isomerize to perhydroanthracene. rsc.org The resulting perhydroanthracene can then undergo a favorable central ring-opening reaction, leading to products like methyl-(cyclohexylmethyl)-cyclohexane, which subsequently cracks into smaller molecules such as methylcyclohexane. rsc.org The shape selectivity of the acidic catalyst (e.g., zeolite Beta vs. USY) can influence the adsorption of isomers and thus the distribution of the final cracked products. rsc.org

Base-catalyzed transformations of saturated hydrocarbons like 9-cyclohexylperhydroanthracene are far less common. Without activating functional groups, the C-H bonds are not acidic enough to be abstracted by common bases, rendering the molecule largely inert to base-catalyzed reactions under typical conditions.

Hydrogen Transfer Reactions Involving Perhydroanthracene

Perhydroanthracene is a key molecule in the context of hydrogen transfer reactions, acting as a hydrogen-rich donor molecule in dehydrogenation processes. This reaction is the reverse of the hydrogenation of anthracene and is studied for its potential in hydrogen storage systems. researchgate.net The process involves the catalytic removal of hydrogen from the saturated rings to yield the aromatic anthracene and molecular hydrogen.

The efficiency of this hydrogen transfer is highly dependent on the catalyst and reaction conditions. Studies have utilized platinum-on-carbon catalysts at temperatures between 260°C and 360°C to facilitate the dehydrogenation. researchgate.netiaea.org The rate of hydrogen transfer from a donor molecule can be comparable to that achieved under high pressures of molecular hydrogen, demonstrating the efficacy of chemical hydrogen storage and release cycles. researchgate.net The presence of a cyclohexyl group at the 9-position is not expected to fundamentally alter this reactivity, although it may influence the rate and potentially the distribution of partially dehydrogenated intermediates due to steric or electronic effects.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map is colored to represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions.

Thermochemical Properties Prediction

Computational methods can predict various thermochemical properties, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These values are crucial for understanding the stability and thermodynamics of chemical reactions. While a comprehensive computational study across all isomers of perhydroanthracene is not available, calculated properties for one specific isomer, cis,trans-perhydroanthracene (CAS 2109-05-9), have been reported. These values are typically obtained using computational methods like the Joback method, which is a group contribution method for estimating thermochemical data for organic compounds chemeo.com.

Table 2: Predicted Thermochemical Properties for an Isomer of Perhydroanthracene (CAS 2109-05-9) chemeo.com

PropertyValueUnitMethod
Standard Gibbs free energy of formation (ΔfG°) 181.04kJ/molJoback
Enthalpy of formation at standard conditions (ΔfH°gas) -165.03kJ/molJoback
Enthalpy of fusion at standard conditions (ΔfusH°) 16.99kJ/molJoback
Enthalpy of vaporization at standard conditions (ΔvapH°) 47.05kJ/molJoback

These predicted values provide an estimation of the thermodynamic stability of this particular isomer of perhydroanthracene. The negative enthalpy of formation indicates that the compound is stable relative to its constituent elements in their standard states.

Reaction Pathway and Transition State Analysis

For saturated systems like perhydroanthracene, the most relevant "reactions" are often conformational changes, such as ring-flipping and isomerization between different stereoisomers. Perhydroanthracene can exist in several diastereomeric forms depending on the stereochemistry at the ring junctions psgcas.ac.in. Computational studies can model the potential energy surface for the interconversion of these conformers, identifying the transition states that connect them and the energy barriers for these processes.

The conformational analysis of perhydroanthracene is complex due to the fused three-ring system. The relative stabilities of the various possible stereoisomers are of significant interest willingdoncollege.ac.innist.gov. For example, the cis-anti-cis and cis-syn-cis isomers represent different spatial arrangements of the fused rings psgcas.ac.in. The interconversion between different chair and boat conformations of the individual cyclohexane (B81311) rings within the perhydroanthracene framework constitutes the primary reaction pathways.

Transition state analysis for these conformational changes would involve identifying the high-energy geometries that lie on the path between two stable conformers. These transition states often involve twisted-boat or half-chair conformations of one or more of the rings. The energy difference between the stable conformer and the transition state represents the activation energy for that particular conformational change. A study on the equilibration of perhydroanthracenes has provided insight into the relative stabilities of the different isomers nist.gov.

The presence of a bulky 9-cyclohexyl substituent would be expected to influence the conformational preferences and the energy barriers for ring inversions. The cyclohexyl group itself can exist in chair conformations with the substituent in either an axial or equatorial position relative to the perhydroanthracene core, further complicating the potential energy landscape.

Intermolecular Interactions and Supramolecular Arrangements

As non-polar saturated hydrocarbons, perhydroanthracene and its derivatives primarily engage in weak intermolecular interactions, specifically London dispersion forces. These forces arise from temporary fluctuations in the electron distribution around the molecule, creating transient dipoles that induce corresponding dipoles in neighboring molecules. The strength of these interactions depends on the surface area of the molecule and its polarizability.

The compact, fused-ring structure of perhydroanthracene provides a significant surface area for intermolecular contact, leading to stronger dispersion forces compared to a linear alkane with the same number of carbon atoms. This is reflected in the relatively high boiling points of such compounds.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. For a molecule like perhydroanthracene, the ¹H NMR spectrum would be expected to show a complex pattern of overlapping signals in the upfield region (typically 1-2 ppm), characteristic of protons in a saturated alicyclic system. The ¹³C NMR spectrum would similarly show a number of signals in the aliphatic region (typically 20-50 ppm). The exact chemical shifts would be highly dependent on the stereochemistry of the molecule, as different isomers will have protons and carbons in different chemical environments. Predicting the NMR spectrum for a specific isomer of Anthracene (B1667546), 9-cyclohexyltetradecahydro- would be a valuable way to aid in its structural elucidation if it were to be synthesized.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For perhydroanthracene, the IR spectrum would be dominated by C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region) and C-H bending and C-C stretching vibrations at lower frequencies (below 1500 cm⁻¹). The spectrum would be complex due to the large number of vibrational modes. The presence of the cyclohexyl group would add to this complexity. While no specific predicted spectra for perhydroanthracene were found in the literature search, the general regions of absorption are well-established for saturated hydrocarbons.

Synthesis and Characterization of Derivatives and Analogues

Modifications of the Cyclohexyl Substituent

The cyclohexyl group attached to the perhydroanthracene core offers several avenues for chemical modification, primarily through C-H functionalization or by starting with a pre-functionalized cyclohexane (B81311) moiety during the initial synthesis.

Late-stage functionalization of the cyclohexyl ring can be achieved through radical-based reactions. For instance, halogenation under free-radical conditions can introduce bromine or chlorine atoms, which can then serve as handles for subsequent nucleophilic substitution or cross-coupling reactions. The regioselectivity of such reactions is often dictated by the relative stability of the resulting carbon-centered radicals.

Oxidative functionalization using strong oxidizing agents can introduce hydroxyl or carbonyl groups. The position of oxidation is influenced by both steric and electronic factors imposed by the bulky perhydroanthracene core.

A hypothetical reaction series for the modification of the cyclohexyl substituent is presented below:

Table 1: Illustrative Reaction Scheme for Cyclohexyl Modification

EntryStarting MaterialReagents and ConditionsProductYield (%)
19-cyclohexyltetradecahydroanthraceneN-Bromosuccinimide, AIBN, CCl₄, reflux9-(bromocyclohexyl)tetradecahydroanthracene65
29-(bromocyclohexyl)tetradecahydroanthraceneNaN₃, DMF, 80 °C9-(azidocyclohexyl)tetradecahydroanthracene85
39-(azidocyclohexyl)tetradecahydroanthraceneH₂, Pd/C, Ethanol9-(aminocyclohexyl)tetradecahydroanthracene92

Introduction of Additional Functional Groups to the Perhydroanthracene Core

The perhydroanthracene core, being a saturated hydrocarbon framework, is generally unreactive. However, modern synthetic methods, particularly those involving C-H activation, can be employed to introduce functional groups. Transition metal-catalyzed C-H activation, using catalysts based on palladium, rhodium, or iridium, can selectively functionalize specific C-H bonds. The directing-group ability of a pre-existing substituent on the cyclohexyl ring or the perhydroanthracene core itself can guide the regioselectivity of these reactions.

For example, if a directing group is installed on the cyclohexyl moiety, it could direct C-H activation to one of the proximal methylene (B1212753) groups on the perhydroanthracene skeleton. Subsequent coupling with various partners could then install a range of functional groups.

Table 2: Representative C-H Functionalization Reactions on the Perhydroanthracene Core

EntrySubstrateCatalyst/ReagentsFunctional Group IntroducedPosition
19-cyclohexyltetradecahydroanthracenePd(OAc)₂, PhI(OAc)₂, Ac₂OAcetoxy (-OAc)C1
29-cyclohexyltetradecahydroanthraceneRh₂(esp)₂, N₃SO₂Ph, PhI(OAc)₂Azido (-N₃)C4a
39-cyclohexyltetradecahydroanthraceneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LEDArylC2

Exploration of Regio- and Stereoisomeric Analogues

Regioisomers of 9-cyclohexyltetradecahydroanthracene, where the cyclohexyl group is attached to a different carbon on the perhydroanthracene framework (e.g., 1-cyclohexyl or 2-cyclohexyl), can be synthesized through multi-step sequences. These typically involve the construction of a functionalized perhydroanthracene intermediate, followed by the attachment of the cyclohexyl group via cross-coupling or other C-C bond-forming reactions.

The stereochemistry of the cyclohexyl substituent relative to the perhydroanthracene core also contributes to the isomeric diversity. The cyclohexyl group can be in an axial or equatorial position, and the preferred conformation will depend on the stereochemistry of the ring junctions.

Table 3: Common Stereoisomers of the Perhydroanthracene Core

Isomer NameRing Junction Stereochemistry
trans,anti,transtrans (C4a-C10a), trans (C8a-C9a)
trans,syn,transtrans (C4a-C10a), trans (C8a-C9a)
cis,anti,ciscis (C4a-C10a), cis (C8a-C9a)
cis,syn,ciscis (C4a-C10a), cis (C8a-C9a)
trans,anti,cistrans (C4a-C10a), cis (C8a-C9a)

Relationship between Structure and Reactivity of Derivatives

The relationship between the structure of 9-cyclohexyltetradecahydroanthracene derivatives and their reactivity is governed by established principles of physical organic chemistry. The introduction of substituents can influence reactivity through steric and electronic effects.

Steric Effects: The bulky nature of the perhydroanthracene and cyclohexyl groups can sterically hinder the approach of reagents to a reactive site. For instance, the rate of a reaction at a functional group on the cyclohexyl ring may be slower than in a less hindered system. The stereochemical arrangement of the rings can also play a role, with certain conformations shielding a reactive site more effectively than others.

Electronic Effects: The electronic properties of a substituent can significantly alter the reactivity of the molecule. nih.govrsc.org Electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density at a nearby reaction center, making it more electrophilic and less susceptible to oxidation. Conversely, electron-donating groups, like amino or hydroxyl groups, increase electron density, enhancing reactivity towards electrophiles. These effects can be transmitted through the saturated framework, although their magnitude diminishes with distance.

The position of a substituent is also crucial. A functional group at C2 would have a different electronic influence on a reactive site at C9 than a substituent at C4a, due to the different number of bonds through which the inductive effect must be transmitted.

Table 4: Predicted Reactivity Trends based on Substituent Effects

DerivativeSubstituentPositionPredicted Effect on Nucleophilicity of a Distal Site
1-NO₂C2Decrease
2-NH₂C2Increase
3-BrC1Decrease
4-OHC4Increase

Potential Applications in Advanced Materials and Chemical Sciences Research

Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the synthesis of more complex molecular architectures. While Anthracene (B1667546), 9-cyclohexyltetradecahydro- in its native state lacks functional groups for direct reaction, its rigid tricyclic core makes it a compelling candidate as a molecular scaffold. By introducing functional groups onto this perhydroanthracene framework, chemists can design and construct complex three-dimensional molecules. The saturated rings provide a conformationally restricted and stable base upon which intricate functionalities can be built, which is a desirable trait in the synthesis of novel organic materials and pharmacologically active compounds.

Components in Specialized Solvents or Lubricants (e.g., related to crude oil analysis)

Polycyclic aromatic hydrocarbons (PAHs) and their saturated counterparts, polycyclic alkanes, are known components of crude oil and heavy petroleum fractions. Cycloalkanes, in particular, constitute a significant mass percentage of synthetic and part-synthetic lubricant oils. researchgate.net The properties of Anthracene, 9-cyclohexyltetradecahydro-, such as its high boiling point and chemical stability, are consistent with those of molecules found in high-performance lubricant base oils. These oils are essential for applications in transportation and industrial machinery. researchgate.netrsc.org The presence of complex cycloalkanes influences key lubricant properties like viscosity and thermal stability. researchgate.net Therefore, molecules like 9-cyclohexyltetradecahydro-anthracene can be considered representative of the high-molecular-weight saturated hydrocarbons found in engine oils, which accumulate PAHs during use. nih.gov

Ligands in Coordination Chemistry Research (Hypothetical for saturated systems)

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This bonding typically involves the donation of one or more electrons from the ligand. Ligands are usually Lewis bases, possessing lone pairs of electrons or pi-electron systems available for donation.

Anthracene, 9-cyclohexyltetradecahydro- is a saturated hydrocarbon, meaning its carbon atoms are sp³-hybridized and all valence electrons are involved in single bonds (sigma bonds). It lacks the lone pairs or delocalized pi-electron systems that are characteristic of traditional ligands. Consequently, it is not expected to function as a ligand in the conventional sense.

This is in stark contrast to its unsaturated counterpart, anthracene, and its derivatives. The aromatic pi-system of anthracene allows it to coordinate with metal centers, and this has been an area of active research. The introduction of functional groups to the anthracene core can further enhance its ligating ability, leading to the formation of novel coordination compounds with interesting optical and electronic properties.

Matrix Materials in Advanced Chemical Systems

A matrix material in chemistry serves as a host or support for other, often more reactive, chemical species. Key requirements for a matrix are chemical inertness and thermal stability, to ensure it does not interfere with the embedded molecules or processes under study.

Given its saturated, all-carbon framework, Anthracene, 9-cyclohexyltetradecahydro- is chemically inert and thermally stable. These properties make it a hypothetical candidate for a matrix material in specialized applications. For instance, it could serve as a solid-state host for spectroscopic studies of isolated guest molecules or as a non-reactive, rigid component in the formulation of advanced polymer composites, where it could enhance structural integrity without participating in chemical reactions.

Model Compounds for Hydrocarbon Reactivity Studies in Energy Research

Saturated polycyclic hydrocarbons are significant components of high-density fuels, such as jet fuel. dlr.de Understanding the thermal decomposition and combustion behavior of these complex molecules is crucial for improving fuel efficiency and reducing emissions. Due to the complexity of real fuels, which are mixtures of hundreds of compounds, researchers often use model compounds to study fundamental chemical kinetics. dlr.deresearchgate.net

Anthracene, 9-cyclohexyltetradecahydro- serves as an excellent model compound for the bicyclic and tricyclic alkanes present in jet fuels. dlr.de Studying its thermal cracking or pyrolysis—the breakdown of large hydrocarbons into smaller, more volatile ones at high temperatures—provides valuable insight into the reaction mechanisms that occur during combustion. reddit.comyoutube.com Research on the thermal decomposition of saturated cyclic hydrocarbons helps in developing kinetic models that can predict the behavior of real-world fuels under engine conditions. acs.orgatlantis-press.com

Data Tables

Table 1: Physical and Chemical Properties of Anthracene, 9-cyclohexyltetradecahydro-

PropertyValue
Molecular Formula C₂₀H₃₄
Molecular Weight 274.484 g/mol
Boiling Point 375.7 °C at 760 mmHg
Density 0.944 g/cm³
Flash Point 165.9 °C
Refractive Index 1.5070 (estimate)
Enthalpy of Vaporization (ΔvapH) 74.5 kJ/mol at 434 K
LogP (Octanol/Water Partition Coeff.) 6.19940
Vapor Pressure 1.65E-05 mmHg at 25°C

Data sourced from publicly available chemical databases.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Anthracene (B1667546), 9-cyclohexyltetradecahydro- likely involves the hydrogenation of a cyclohexyl-substituted anthracene precursor. Future research should focus on optimizing this transformation for efficiency and sustainability.

Current synthetic approaches to related perhydroanthracenes often rely on catalytic hydrogenation of the parent polycyclic aromatic hydrocarbon (PAH). uci.edu For the target molecule, this would involve the initial synthesis of 9-cyclohexylanthracene followed by complete saturation of the aromatic system.

Key areas for development include:

Catalyst Innovation: Investigating novel heterogeneous and homogeneous catalysts to achieve high yields and selectivity under milder reaction conditions. youtube.com Supported noble metal catalysts, such as rhodium and ruthenium, are often effective for arene hydrogenation. youtube.com Future work could explore more earth-abundant and cost-effective catalytic systems.

Green Chemistry Approaches: The development of synthetic routes that minimize the use of hazardous solvents and reagents is a critical goal. psgcas.ac.in Exploring solvent-free reaction conditions or the use of greener solvents would enhance the environmental profile of the synthesis.

One-Pot Syntheses: Designing a one-pot procedure that combines the cyclohexylation of anthracene with the subsequent hydrogenation would significantly improve process efficiency by reducing intermediate isolation and purification steps.

A comparative table of potential catalytic systems for the hydrogenation step is presented below.

Catalyst SystemPotential AdvantagesPotential Challenges
Rh/CHigh activity for arene hydrogenationHigh cost
Ru/Al2O3Effective for hydrogenation of aromatic ringsMay require high pressures and temperatures
Ni-based catalystsLower costCan be prone to deactivation
Homogeneous CatalystsHigh selectivityDifficult to separate from the reaction mixture

Exploration of Novel Derivatization Strategies

The fully saturated carbocyclic skeleton of Anthracene, 9-cyclohexyltetradecahydro- presents a unique challenge and opportunity for derivatization. Unlike its aromatic counterpart, the reactivity is that of an alkane.

Future research in this area should investigate:

Selective C-H Functionalization: The development of methods for the selective activation and functionalization of C-H bonds is a major frontier in organic chemistry. Applying these advanced techniques to introduce functional groups at specific positions on the perhydroanthracene or cyclohexyl rings would open up a vast chemical space of new derivatives.

Ring-Opening Strategies: Controlled ring-opening of one or more of the alicyclic rings could lead to the formation of complex and functionally rich acyclic or macrocyclic structures.

Introduction of Heteroatoms: Developing methods to incorporate heteroatoms such as nitrogen, oxygen, or sulfur into the carbocyclic framework would lead to novel heterocyclic compounds with potentially interesting biological or material properties.

In-depth Investigations of Specific Stereoisomer Properties

The hydrogenation of 9-cyclohexylanthracene will result in a complex mixture of stereoisomers due to the creation of multiple chiral centers in the perhydroanthracene core. willingdoncollege.ac.in Perhydroanthracene itself can exist as five possible diastereomers. uci.edu The presence of the cyclohexyl group further complicates the stereochemical landscape.

A crucial area of future research will be:

Stereoselective Synthesis: The development of synthetic methods to selectively produce a single stereoisomer is highly desirable. This could be achieved through the use of chiral catalysts or auxiliaries.

Separation and Characterization: Efficient techniques for the separation of the different stereoisomers, such as chiral chromatography, will be essential. Detailed structural characterization using techniques like X-ray crystallography and advanced NMR spectroscopy will be necessary to assign the absolute and relative stereochemistry of each isomer.

Stereoisomer-Property Relationships: A systematic investigation into how the stereochemistry of the molecule influences its physical, chemical, and potentially biological properties. It is well-established that the spatial arrangement of atoms can have a profound impact on a molecule's function.

The table below outlines the known stereoisomers of the parent perhydroanthracene.

Stereoisomer NamePoint GroupChirality
cis-syn-cisC2vAchiral (meso)
cis-anti-cisC2hAchiral (meso)
trans-syn-transCiAchiral (meso)
cis-transoid-cisC1Chiral
trans-anti-transC2Chiral

Application in Emerging Areas of Organic Chemistry and Materials Science

The unique, rigid, and three-dimensional structure of Anthracene, 9-cyclohexyltetradecahydro- and its derivatives could be exploited in several emerging fields.

Potential applications to be explored include:

Molecular Scaffolding: The rigid perhydroanthracene core could serve as a scaffold for the precise positioning of functional groups in space, which is of interest in areas such as catalysis and molecular recognition.

High-Density Fuels: Saturated polycyclic hydrocarbons are known to have high densities and heats of combustion, making them potential components of high-performance fuels.

Novel Polymer Building Blocks: Functionalized derivatives of Anthracene, 9-cyclohexyltetradecahydro- could be used as monomers for the synthesis of novel polymers with unique thermal and mechanical properties.

Organic Electronics (after dehydrogenation): While the saturated compound itself is not suitable for organic electronics, selective and controlled dehydrogenation could provide a pathway to novel conjugated systems based on a partially saturated anthracene core. google.com

Computational Studies for Predictive Modeling of Properties and Reactivity

In silico methods can provide valuable insights into the properties and potential reactivity of Anthracene, 9-cyclohexyltetradecahydro- and its derivatives, guiding experimental efforts.

Future computational research should focus on:

Conformational Analysis: Detailed computational studies to determine the preferred conformations of the various stereoisomers and the energy barriers between them.

Predictive QSPR Models: The development of Quantitative Structure-Property Relationship (QSPR) models to predict physical properties such as boiling point, melting point, and viscosity for the parent compound and its derivatives. researchgate.net Artificial intelligence and machine learning approaches could be particularly powerful in this regard. bohrium.comsyngeneintl.com

Reactivity Prediction: Computational modeling to predict the most likely sites for C-H functionalization and to elucidate the mechanisms of potential derivatization reactions.

Materials Property Simulation: For potential applications in materials science, computational simulations could be used to predict properties such as bulk modulus, thermal stability, and charge transport characteristics of materials incorporating this molecular framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.